4-Acetamidonaphthalene-1-sulfonylfluoride
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Overview
Description
4-Acetamidonaphthalene-1-sulfonylfluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their stability and reactivity, making them valuable in various chemical and biological applications. The presence of both acetamido and sulfonyl fluoride groups in the molecule imparts unique properties that are exploited in synthetic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidonaphthalene-1-sulfonylfluoride typically involves the reaction of 4-acetamidonaphthalene with sulfonyl fluoride reagents. One common method is the direct fluorosulfonylation of 4-acetamidonaphthalene using fluorosulfonic acid or sulfur tetrafluoride under controlled conditions . Another approach involves the use of sulfonyl chlorides followed by a chlorine-fluorine exchange reaction using potassium fluoride or similar reagents .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often employs large-scale fluorosulfonylation processes. These methods utilize readily available starting materials and efficient reaction conditions to produce the desired sulfonyl fluoride compounds in high yields .
Chemical Reactions Analysis
Types of Reactions
4-Acetamidonaphthalene-1-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions involving this compound.
Catalysts: Palladium and other transition metal catalysts are often employed to facilitate these reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives depending on the nucleophile used .
Scientific Research Applications
4-Acetamidonaphthalene-1-sulfonylfluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetamidonaphthalene-1-sulfonylfluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic amino acid residues in proteins, leading to the formation of covalent bonds and subsequent inhibition of enzyme activity . This mechanism is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidoacetophenone: Similar in structure but lacks the sulfonyl fluoride group, making it less reactive in certain chemical reactions.
Sulfonimidates: These compounds also contain a sulfonyl group but differ in their reactivity and applications.
Uniqueness
4-Acetamidonaphthalene-1-sulfonylfluoride is unique due to the presence of both acetamido and sulfonyl fluoride groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and biochemical research, where it can be used to modify proteins and other biomolecules in a highly specific manner .
Properties
Molecular Formula |
C12H10FNO3S |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-acetamidonaphthalene-1-sulfonyl fluoride |
InChI |
InChI=1S/C12H10FNO3S/c1-8(15)14-11-6-7-12(18(13,16)17)10-5-3-2-4-9(10)11/h2-7H,1H3,(H,14,15) |
InChI Key |
SVOOOIBPAURXBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)F |
Origin of Product |
United States |
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